molecular formula C6H14N2O2 B13293381 Methyl 2-[(2-aminoethyl)(methyl)amino]acetate

Methyl 2-[(2-aminoethyl)(methyl)amino]acetate

Cat. No.: B13293381
M. Wt: 146.19 g/mol
InChI Key: GFCZCNMEKXNLAR-UHFFFAOYSA-N
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Description

Methyl 2-[(2-aminoethyl)(methyl)amino]acetate is a versatile organic compound with the molecular formula C6H14N2O2. It is commonly used in various scientific research fields due to its unique chemical properties. The compound is often found in its dihydrochloride form, which enhances its stability and solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-aminoethyl)(methyl)amino]acetate typically involves the reaction of methyl chloroacetate with N-methyl-ethylenediamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the overall efficiency of the process. The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-aminoethyl)(methyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(2-aminoethyl)(methyl)amino]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[(2-aminoethyl)(methyl)amino]acetate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biochemical processes, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2-aminoethyl)(methyl)amino]acetate dihydrochloride
  • Methyl 2-[(diphenylmethylene)amino]oxy-2-oxoacetate

Uniqueness

This compound stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its stability and solubility in various solvents also make it a preferred choice for many applications .

Biological Activity

Methyl 2-[(2-aminoethyl)(methyl)amino]acetate, also known as a derivative of an amino acid, is a compound with potential biological significance. This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C₅H₁₃N₃O₂
  • Molecular Mass : 219.11 g/mol
  • Functional Groups : Contains two amino groups and an ester group, contributing to its chemical reactivity and potential biological interactions.

The presence of these functional groups suggests that the compound may engage in various biochemical processes, potentially influencing enzyme activity and receptor interactions.

Table 1: Biological Activities of Related Amino Acid Derivatives

Compound TypeBiological ActivityReference
Amino Acid DerivativesAntimicrobialVarious studies
Nitric Oxide Synthase InhibitorsNeuroprotective effectsPMC2978073
Esters of Amino AcidsPotential enzyme modulationBenchchem

Applications in Research

The compound has been utilized in various research domains, particularly in environmental chemistry and material science. One notable application includes:

  • Adsorption Studies : this compound has been incorporated into a composite material for the removal of nickel ions (Ni(II)) from aqueous solutions. The optimal conditions for this application achieved a removal efficiency of 99.35%, demonstrating its utility in environmental remediation efforts.

Case Studies

  • Environmental Remediation :
    • Objective : To evaluate the efficiency of this compound in removing heavy metals from water.
    • Methodology : The compound was impregnated into a hydrous zirconium oxide matrix.
    • Results : Under optimal conditions (contact time: 85 min, pH: 6, adsorbent dose: 10 mg/20 mL), the compound demonstrated high efficacy in removing Ni(II) ions from contaminated water sources.

Future Research Directions

Further research is necessary to elucidate the specific biological mechanisms through which this compound exerts its effects. Potential areas for investigation include:

  • Mechanistic Studies : Understanding how this compound interacts at the molecular level with various biological targets.
  • Toxicological Assessments : Evaluating any potential cytotoxic effects or irritant properties associated with the compound.
  • Therapeutic Applications : Exploring its potential as a therapeutic agent in neurological disorders or as an antimicrobial agent.

Properties

IUPAC Name

methyl 2-[2-aminoethyl(methyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-8(4-3-7)5-6(9)10-2/h3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCZCNMEKXNLAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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